Methyl 4-fluoro-2-methylbenzoate
Description
Methyl 4-fluoro-2-methylbenzoate is an aromatic ester characterized by a fluorine atom at the para position (C4) and a methyl group at the ortho position (C2) on the benzene ring, with a methoxycarbonyl (-COOCH₃) substituent at C1. This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its molecular formula is C₉H₉FO₂, with a molecular weight of 168.16 g/mol .
Key identifiers include CAS numbers 174403-69-1 and 175278-29-2, though discrepancies exist across sources, highlighting the need for verification in commercial procurement .
Properties
IUPAC Name |
methyl 4-fluoro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFCTCYDRQFPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381962 | |
| Record name | methyl 4-fluoro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174403-69-1 | |
| Record name | methyl 4-fluoro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
A widely reported industrially viable method involves the Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride catalyzed by anhydrous aluminum trichloride, followed by hydrolysis and acidification to yield 4-fluoro-2-methylbenzoic acid and its isomers.
- Starting materials: m-fluorotoluene, trichloroacetyl chloride
- Catalyst: Anhydrous aluminum trichloride (preferred), alternatives include zinc chloride, boron trifluoride
- Solvent: 1,2-dichloroethane (preferred), alternatives include dichloromethane, chlorobenzene
- Reaction temperature: -5 to 10 °C
- Process:
- Friedel-Crafts acylation produces ortho- and para-ketone isomers.
- Alkaline hydrolysis (using NaOH preferred) converts ketones to carboxylic acids.
- Acidification and recrystallization separate 4-fluoro-2-methylbenzoic acid from isomers.
Advantages: Mild conditions, low cost, suitable for scale-up industrial production.
Yield and Purity: Approximately 76% content of desired ketone intermediate before hydrolysis; final acid purified by recrystallization.
Alternative Routes (Less Industrially Favorable)
- Hydrolysis of 4-fluoro-2-methylbenzonitrile: High yield but involves complex and costly nitrile synthesis.
- Grignard or Lithiation Reactions: Starting from 2-bromo-5-fluorotoluene, followed by reaction with dry ice; requires anhydrous, anaerobic, and low-temperature conditions, limiting industrial scalability.
- Lithiation of 4-fluorobenzoic acid followed by methylation: Harsh conditions, multiple isomers, low yield.
Esterification to Methyl 4-fluoro-2-methylbenzoate
Once 4-fluoro-2-methylbenzoic acid is obtained, methylation is typically performed via esterification:
- Method: Fischer esterification or direct methylation using methylating agents such as methyl iodide or dimethyl sulfate.
- Typical conditions: Acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid), reflux in methanol or other suitable solvents.
- Alternative: Direct methylation of lithium salt of 4-fluoro-2-methylbenzoic acid with methyl iodide under anhydrous conditions.
Detailed Experimental Procedure (Based on Friedel-Crafts Route)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Friedel-Crafts Acylation | m-fluorotoluene (1 mol), trichloroacetyl chloride (1.1 mol), anhydrous AlCl3 (1.1 mol), 1,2-dichloroethane solvent, 0–10 °C, N2 atmosphere | Dropwise addition of trichloroacetyl chloride to m-fluorotoluene and AlCl3 mixture, reaction monitored by HPLC | Formation of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone (76% content) and isomers (23%) |
| 2. Hydrolysis & Acidification | NaOH solution (alkaline hydrolysis), followed by acidification with HCl | Converts ketone intermediates to carboxylic acids | Mixture of 4-fluoro-2-methylbenzoic acid and isomers |
| 3. Recrystallization | Solvents: toluene, benzene, ethyl acetate, or chloroform | Separation of isomers by selective crystallization | Pure 4-fluoro-2-methylbenzoic acid |
Conversion of 4-fluoro-2-methylbenzoic Acid to Methyl Ester
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | 4-fluoro-2-methylbenzoic acid, methanol, acid catalyst (H2SO4) | Reflux, removal of water to drive equilibrium | Simple, widely used |
| Methylation of Lithium Salt | Lithium salt of acid, methyl iodide | Anhydrous conditions, low temperature | Higher selectivity, avoids acid catalyst |
Research Findings and Comparative Analysis
| Preparation Route | Raw Material Cost | Reaction Conditions | Yield | Industrial Suitability | Purification Complexity |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation + Hydrolysis | Low (m-fluorotoluene, trichloroacetyl chloride) | Mild (0–10 °C, Lewis acid catalysis) | Moderate to High | High | Moderate (recrystallization) |
| Nitrile Hydrolysis Route | High (4-fluoro-2-methylbenzonitrile) | Harsh (strong base hydrolysis) | High | Low | Low |
| Grignard/Lithiation + CO2 | High (2-bromo-5-fluorotoluene) | Harsh (anhydrous, low temp) | Moderate | Low | Moderate |
| Direct Lithiation + Methylation | Moderate | Harsh (low temp, strong base) | Low | Low | High (isomers) |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 4-fluoro-2-methylbenzyl alcohol.
Hydrolysis: 4-fluoro-2-methylbenzoic acid.
Scientific Research Applications
Organic Synthesis
Methyl 4-fluoro-2-methylbenzoate serves as an important intermediate in organic synthesis. It is utilized in the construction of more complex organic molecules through various reactions, including nucleophilic aromatic substitution and hydrolysis. For instance, the fluorine atom's presence allows for selective substitutions that can lead to the formation of derivatives with enhanced properties .
Research has explored the biological activity of this compound, particularly its interactions with enzymes and receptors. Studies indicate that compounds with fluorine substituents can exhibit unique biological activities due to their electronic properties, making them valuable in drug discovery .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a lead compound in drug development. Its structural features may contribute to its ability to act as an enzyme inhibitor or receptor ligand, which is crucial for designing new therapeutic agents .
Specialty Chemicals
The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to be used in formulations where specific reactivity or stability is required .
Case Study 1: Synthesis of Chalcone Derivatives
A study documented the synthesis of chalcone derivatives using this compound as a starting material. The reaction involved condensation with various aryl aldehydes under basic conditions, leading to compounds with potential antitumor activity .
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction between this compound and specific enzymes revealed that the compound could inhibit enzyme activity at certain concentrations, indicating its potential use in developing enzyme inhibitors for therapeutic purposes.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors or receptor ligands.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares Methyl 4-fluoro-2-methylbenzoate with similar benzoate esters, emphasizing substituent positions and physical properties:
Key Observations :
- Substituent Position Effects : The para-fluorine in this compound enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions compared to the meta-fluorine in Methyl 5-fluoro-2-methylbenzoate .
- Ester Group Impact : Ethyl esters (e.g., Ethyl 4-fluoro-2-methylbenzoate) exhibit higher molecular weights and lipophilicity, affecting solubility and pharmacokinetic profiles in drug design .
Research Findings and Trends
- Carcinogenicity Correlation: Studies on methylated aminoazo dyes (e.g., 4-dimethylaminoazobenzene derivatives) reveal that substituent positions impact carcinogenicity, with ortho-methyl groups reducing activity compared to para-substituted analogs . This underscores the importance of substituent positioning in toxicity profiles.
- Analytical Methods: Schiff base formation with β-naphthoquinone-4-sulfonate enables quantitative estimation of aromatic amines, applicable to degradation products of this compound .
Biological Activity
Methyl 4-fluoro-2-methylbenzoate (CAS No. 174403-69-1) is an organic compound derived from benzoic acid, characterized by the presence of a fluorine atom at the para position and a methyl ester group. This unique structure suggests potential biological activity, particularly in medicinal chemistry and enzyme interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H9FO2
- Molecular Weight : 168.16 g/mol
- SMILES :
COC(=O)c1ccc(F)cc1 - InChI Key :
MSEBQGULDWDIRW-UHFFFAOYSA-N
Synthesis
This compound can be synthesized through various methods, primarily via esterification of 4-fluoro-2-methylbenzoic acid. A common synthetic route involves:
- Conversion of 4-fluoro-2-methylbenzoic acid to its acid chloride using thionyl chloride.
- Reaction with methanol to form the ester.
This method is favored for its simplicity and high yield under controlled conditions.
The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors within biological systems. The fluorine atom enhances the compound's reactivity and binding affinity, making it a candidate for drug development aimed at enzyme inhibition or receptor modulation .
Case Study: Local Anesthetic Effects
A study investigated the local anesthetic properties of various benzoate derivatives, including this compound. The results indicated that certain derivatives exhibited significant local anesthetic effects comparable to established anesthetics like tetracaine. The evaluation included:
- Onset of Analgesia : Time taken for the anesthetic effect to begin.
- Duration of Analgesia : Time period during which pain relief was maintained.
- Toxicity Assessment : LD50 values were determined to evaluate safety profiles.
| Compound | Onset of Analgesia (min) | Duration of Analgesia (min) | LD50 (mg/kg) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Tetracaine | 12.3 ± 0.9 | 172.3 ± 2.6 | 435.4 ± 3.3 |
| Pramocaine | 10.4 ± 0.8 | 166.5 ± 2.3 | 472.1 ± 3.6 |
The findings suggest that modifications in the chemical structure can lead to enhanced anesthetic properties while maintaining low toxicity levels .
Comparative Analysis with Related Compounds
This compound has been compared with other benzoate derivatives to assess variations in biological activity:
| Compound Name | Structural Feature | Notable Activity |
|---|---|---|
| Methyl 4-fluoro-2-hydroxybenzoate | Hydroxyl group | Antimicrobial properties |
| Methyl 4-fluoro-2-methoxybenzoate | Methoxy group | Potential anti-inflammatory effects |
| Methyl 4-bromo-2-fluoro-6-methylbenzoate | Bromine atom | Enhanced cytotoxicity |
These comparisons highlight how substitutions affect biological interactions and therapeutic potential .
Q & A
Q. Q: What are the standard synthetic routes for Methyl 4-fluoro-2-methylbenzoate, and how can reaction conditions influence yield and purity?
A: this compound is typically synthesized via esterification of 4-fluoro-2-methylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternative routes include nucleophilic substitution of halogenated precursors (e.g., methyl 2-bromo-4-fluorobenzoate) with methyl groups. Reaction conditions such as temperature, catalyst choice, and solvent polarity critically impact yield and purity. For example, prolonged reflux in methanol may increase esterification efficiency but risk side reactions like transesterification. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended to isolate the product .
Q. Q: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
A:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) confirm the ester group (δ ~3.9 ppm for methoxy protons) and aromatic substitution patterns. ¹⁹F NMR can resolve fluorine-specific electronic environments .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 183.06 for C₁₀H₁₀FO₂) and fragmentation patterns.
- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) resolves crystal packing and bond angles, particularly useful for verifying steric effects from the methyl and fluorine substituents .
Advanced Research Applications
Q. Q: How can this compound serve as a precursor in medicinal chemistry or agrochemical development?
A: The compound’s fluorine atom enhances metabolic stability and bioavailability, making it valuable in drug design. For example:
- Pharmacophore Modification : The methyl group at the 2-position can be functionalized to introduce heterocycles (e.g., pyrrolopyridines) for kinase inhibitor development .
- Agrochemicals : Fluorinated benzoates are precursors for sulfonylurea herbicides, where the ester moiety is hydrolyzed to generate bioactive carboxylic acids .
Methodologically, coupling reactions (e.g., Suzuki-Miyaura) with boronic acids or palladium-catalyzed cross-couplings enable diversification of the aromatic ring .
Q. Q: What computational strategies are employed to predict the reactivity or stability of this compound in complex reactions?
A:
- DFT Calculations : Gaussian or ORCA software models electron-withdrawing effects of fluorine on reaction intermediates (e.g., electrophilic aromatic substitution barriers).
- Molecular Dynamics (MD) : Simulates solvation effects and steric hindrance from the methyl group in catalytic systems.
- Docking Studies : Predicts binding affinity in biological targets (e.g., enzyme active sites) when the compound is used as a scaffold .
Experimental Design and Data Analysis
Q. Q: How should researchers design experiments to optimize the synthesis of this compound under green chemistry principles?
A:
- Solvent Selection : Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact.
- Catalyst Optimization : Use recyclable acid catalysts (e.g., Amberlyst-15) or enzymatic catalysts (lipases) to minimize waste.
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments to temperature or reagent stoichiometry .
Q. Q: How can contradictory data on reaction yields or byproducts be systematically addressed?
A:
- Design of Experiments (DoE) : Use factorial designs (e.g., Taguchi method) to isolate variables (e.g., temperature vs. catalyst loading).
- Byproduct Identification : LC-MS or GC-MS profiles detect minor impurities, while tandem MS/MS clarifies structures.
- Kinetic Studies : Compare rate constants under varying conditions to identify dominant pathways (e.g., esterification vs. hydrolysis) .
Advanced Analytical Challenges
Q. Q: What challenges arise in quantifying trace impurities in this compound, and how are they resolved?
A:
- Sensitivity Limits : UPLC-MS/MS with MRM (multiple reaction monitoring) achieves ppb-level detection of halogenated byproducts.
- Matrix Effects : Standard addition methods correct for interference from residual solvents or degradation products.
- Reference Standards : NIST-traceable calibration curves ensure accuracy in quantitative NMR or HPLC analyses .
Q. Q: How does the steric hindrance from the 2-methyl group influence the compound’s reactivity in cross-coupling reactions?
A: The methyl group at the 2-position reduces accessibility to the aromatic ring’s ortho position, favoring para-substitution in Pd-catalyzed reactions. Steric maps generated via molecular modeling (e.g., Schrödinger Suite) predict regioselectivity, guiding catalyst choice (e.g., bulky phosphine ligands for Suzuki couplings) .
Safety and Handling
Q. Q: What precautions are critical when handling this compound in laboratory settings?
A:
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential methanol release during ester hydrolysis.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to EPA guidelines for fluorinated organics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
